1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Pharmacological Activity
Research has demonstrated that derivatives similar to "1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" possess significant pharmacological properties. For instance, a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which share structural features with the compound , have been shown to exhibit anxiolytic activity and muscle-relaxant properties that are centrally mediated. These compounds achieve a separation of anxiolytic and muscle-relaxant effects from other central nervous system activities, such as anticonvulsant, sedative, and hypnotic activities (Rasmussen et al., 1978).
Antipsoriatic Potential
Further investigation into pyrazolo[3,4-d]pyrimidine derivatives has revealed the discovery of potent FLT3 inhibitors. One such compound demonstrated significant antipsoriatic effects in a psoriatic animal model, highlighting the therapeutic potential of these molecules for treating psoriasis, a chronic T-cell-mediated autoimmune disease (Li et al., 2016).
Chemical Synthesis and Reactivity
On the synthetic chemistry front, research has focused on the reactivity of urea derivatives similar to "1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" with other chemical entities. For example, the reaction of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(Pyridin-3-yl)pyrimidin-2-yl) urea with methyl iodide and its X-ray crystallographic structure were explored, providing insights into the structural and reactivity aspects of these compounds (Jung et al., 2008).
Supramolecular Chemistry
The study of ureidopyrimidinones has revealed strong dimerization capabilities through quadruple hydrogen bonding, presenting opportunities for the development of supramolecular assemblies. These findings open avenues for the application of similar compounds in materials science and nanotechnology (Beijer et al., 1998).
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-11-4-5-12(8-14(11)17)20-16(23)21-13-9-18-15(19-10-13)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H2,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGUPHXIHZOJTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCCC3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.